molecular formula C12H13F3N2O2 B2604156 N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1211100-83-2

N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2604156
CAS No.: 1211100-83-2
M. Wt: 274.243
InChI Key: LRKSOXIRXYGOQL-UHFFFAOYSA-N
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Description

N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a high-purity oxalamide-based compound intended for research and development applications. This molecule features a 2,2,2-trifluoroethyl group, a motif of significant interest in medicinal and agrochemical chemistry. The introduction of a trifluoromethyl group can markedly alter a compound's properties, enhancing its metabolic stability, lipophilicity, and binding affinity, which is valuable for developing new pharmaceuticals and pesticides . The compound's structure, which includes a chiral 1-phenylethyl group, also makes it a potential building block for creating more complex, stereochemically defined molecules. As a diamide, it may serve as a key intermediate in organic synthesis or as a precursor for the development of potential bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(1-phenylethyl)-N-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-8(9-5-3-2-4-6-9)17-11(19)10(18)16-7-12(13,14)15/h2-6,8H,7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKSOXIRXYGOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of oxalyl chloride with N-(1-phenylethyl)-N-(2,2,2-trifluoroethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The phenylethyl and trifluoroethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxamides or carboxylic acids.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and selectivity for its molecular targets, resulting in specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthesis Yields : Substituted oxalamides show variable yields (23–83%), influenced by steric hindrance and electronic effects. For example, electron-rich groups like methoxyphenethyl (compound 20, 33%) may reduce reactivity compared to smaller substituents .
  • Fluorine Impact : The trifluoroethyl group in the target compound parallels fluorinated analogs (e.g., compound 1c ), which exhibit enhanced metabolic stability and receptor binding due to fluorine’s electronegativity and lipophilicity .
Enzyme Inhibition and Flavor Enhancement
  • Umami Agonists : S336 and S5456 (dimethoxybenzyl/pyridinylethyl oxalamides) activate hTAS1R1/hTAS3 receptors, with S5456 showing 51% CYP3A4 inhibition at 10 µM . The target compound’s phenylethyl group may similarly engage aromatic interactions, while trifluoroethyl could modulate metabolic pathways.
  • Enzyme Inhibitors : Compound 20 (3-chlorophenyl/methoxyphenethyl) inhibits stearoyl-CoA desaturase, suggesting halogenated aryl groups enhance target specificity . Fluorine’s role in the target compound may further optimize binding affinity .
Antimicrobial Activity
  • Halogenated Analogs : GMC series compounds (e.g., GMC-1 with 4-bromophenyl) demonstrate antimicrobial effects, implying halogen atoms improve membrane penetration . The target compound lacks halogens but may leverage trifluoroethyl’s hydrophobicity for similar efficacy.

Physicochemical and Spectroscopic Properties

Property N1-(1-Phenylethyl)-N2-(2,2,2-Trifluoroethyl)oxalamide (Hypothesized) N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (4) N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22)
LogP High (due to CF3 and aromatic groups) Moderate (adamantyl increases bulk) Moderate (cyanophenyl adds polarity)
19F NMR (δ ppm) ~-61.6 (CF3) Not applicable Not applicable
Thermal Stability Likely high (CF3 stabilizes bonds) High (adamantyl enhances rigidity) Moderate

Key Notes:

  • 19F NMR : Fluorinated oxalamides (e.g., compound 1c ) show distinct δ -61.6 ppm signals, aiding structural confirmation.
  • Thermal Properties : Bulky groups (adamantyl ) improve thermal stability, whereas trifluoroethyl may balance stability with solubility.

Biological Activity

N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound features a distinctive oxalamide backbone with a phenylethyl group and a trifluoroethyl group. The trifluoromethyl group is known for enhancing the lipophilicity of compounds, which can significantly affect their biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, potentially increasing its binding affinity to target proteins. This interaction can lead to modulation of various biological pathways, including enzyme inhibition and receptor activation.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. The specific mechanisms by which this compound inhibits enzyme activity remain an area of active investigation.

Antimicrobial Properties

Preliminary studies suggest that derivatives of oxalamides may possess antimicrobial properties. The presence of the trifluoroethyl group could enhance these effects by altering the compound's interaction with microbial membranes. Further research is required to elucidate the specific antimicrobial mechanisms and efficacy against various pathogens.

Case Studies

Case Study 1: Insecticidal Activity

A related study explored the insecticidal properties of phenylpyrazole derivatives containing trifluoromethyl groups. These compounds demonstrated notable insecticidal activity against Aedes albopictus and Plutella xylostella, suggesting that similar structural features in this compound could confer comparable biological effects .

Case Study 2: Toxicity Assessment

In toxicity assessments involving zebrafish embryos, compounds with similar chemical structures were evaluated for their safety profiles. Results indicated that certain derivatives exhibited lower toxicity compared to established insecticides like fipronil. This finding highlights the potential for developing safer alternatives based on the oxalamide framework .

Research Findings Summary

Study Focus Findings
Enzyme InhibitionPotential inhibition of key metabolic enzymes; further studies needed.
Antimicrobial ActivityPreliminary evidence suggests antimicrobial properties; specific targets unknown.
Insecticidal ActivityRelated compounds show significant efficacy against pests; potential parallels in oxalamides.
ToxicityLower toxicity in zebrafish embryos compared to established pesticides; safer alternatives possible.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N1-(1-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide?

  • Methodology : The synthesis typically involves sequential coupling of substituted amines with oxalyl chloride or activated oxalate derivatives. For example:

Amine activation : React 1-phenylethylamine and 2,2,2-trifluoroethylamine separately with oxalyl chloride to form intermediate chlorooxamides.

Coupling : Combine the intermediates under basic conditions (e.g., triethylamine in dichloromethane) to form the oxalamide linkage.

  • Key considerations : Use anhydrous solvents and inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, trifluoroethyl CF3_3 at δ ~4.3 ppm) and confirm stereochemistry.
  • LC-MS : Determines molecular ion peaks (e.g., [M+H]+) and purity (>95% by HPLC).
  • IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .

Q. What purification techniques are effective post-synthesis?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column chromatography : Optimize with silica gel and gradient elution (e.g., hexane/ethyl acetate).
  • HPLC : For analytical-scale purification, use reverse-phase C18 columns .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the oxalamide linkage?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Yield tracking : Compare yields under varying conditions via LC-MS quantification .

Q. How does the trifluoroethyl group influence the compound’s reactivity and stability?

  • Methodology :

  • Electron-withdrawing effects : The CF3_3 group increases electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack.
  • Stability assays : Conduct accelerated degradation studies (e.g., pH 1–13 buffers, 40°C) to assess hydrolytic stability. Monitor via HPLC .

Q. What strategies resolve contradictions in reported biological activities of structurally similar oxalamides?

  • Methodology :

  • Comparative assays : Test analogs (e.g., replacing phenyl with thiophene) in standardized models (e.g., enzyme inhibition assays).
  • Data normalization : Control for variables like cell line viability assays (MTT vs. ATP-based luminescence) .

Q. What in silico methods predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with amide groups) .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodology :

  • Simulated biological fluids : Incubate in PBS (pH 7.4) or human serum at 37°C.
  • Degradation analysis : Use LC-MS to detect hydrolysis products (e.g., free amines).
  • Half-life calculation : Apply first-order kinetics to degradation data .

Notes

  • Methodological rigor : Answers emphasize experimental protocols over definitions, aligning with academic research needs.
  • Contradiction management : Advanced questions address resolving conflicting data through comparative studies and standardized assays.

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